Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride

Physical organic chemistry Tautomerism Azomethine ylide precursor

Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride (CAS 89389-92-4) is a quaternary pyridinium salt in which the pyridinium nitrogen is substituted with a phenacyl (2-oxo-2-phenylethyl) group and the 4-position bears a dimethylamino substituent. The chloride salt crystallises as a monohydrate featuring a distinctive (H₂O·Cl⁻)₂ hydrogen-bonded cluster in the solid state, a structural motif that distinguishes its crystal packing from that of the unsubstituted 1-phenacylpyridinium chloride.

Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
CAS No. 89389-92-4
Cat. No. B12126768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride
CAS89389-92-4
Molecular FormulaC15H17ClN2O
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Cl-]
InChIInChI=1S/C15H17N2O.ClH/c1-16(2)14-8-10-17(11-9-14)12-15(18)13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1
InChIKeyPIBJEMJAABSMOR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride (CAS 89389-92-4): Structural and Physicochemical Baseline for Procurement Evaluation


Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride (CAS 89389-92-4) is a quaternary pyridinium salt in which the pyridinium nitrogen is substituted with a phenacyl (2-oxo-2-phenylethyl) group and the 4-position bears a dimethylamino substituent [1]. The chloride salt crystallises as a monohydrate featuring a distinctive (H₂O·Cl⁻)₂ hydrogen-bonded cluster in the solid state, a structural motif that distinguishes its crystal packing from that of the unsubstituted 1-phenacylpyridinium chloride [2]. The compound serves as a stable, isolable precursor to a pyridinium ylide that is uniquely accessible among related 4-dimethylaminopyridinium salts and underpins its demonstrated utility in domino cycloaddition and Pechmann dye syntheses [3].

1
Ylide precursor with controlled acidity: Designed for base-promoted domino cycloadditions where a narrow pH window and minimal enolate interference are critical.
2
Crystalline monohydrate identity: Reproducible (H₂O·Cl⁻)₂ cluster motif provides an XRD-verifiable solid-state fingerprint for incoming material authentication.
3
Scaffold-specific reactivity: Among 4-dimethylaminopyridinium salts, only the 1-phenacyl derivative forms an isolable enolate-ylide, enabling Pechmann dye and annulation protocols.

Why Generic 1-Phenacylpyridinium Salts Cannot Substitute for the 4-(Dimethylamino) Derivative (CAS 89389-92-4) in Ylide-Dependent and Tautomerism-Sensitive Applications


Substitution of the 1-phenacylpyridinium core with a 4-dimethylamino group fundamentally reprograms the physicochemical behaviour of the cation: it suppresses the keto–enol tautomerisation equilibrium (pKT shifts from 6.10 to 5.55) while simultaneously raising the ionisation barrier to the enolate-ylide by over two pKₐ units (pKₐ from 10.90 to 13.2) [1]. This dual perturbation means that generic 1-phenacylpyridinium salts generate ylides with a markedly different pH profile and enol/enolate population, rendering them non-interchangeable in base-promoted cycloaddition chemistries and in any application where precise control over ylide formation kinetics or tautomer distribution is critical [2].

Risk 1
Unsubstituted 1-phenacylpyridinium salts exhibit a 200-fold higher acidity (pKₐ 10.90 vs 13.2), shifting ylide generation pH and enol/enolate populations significantly—published protocols may not transfer directly.
Risk 2
Alternative N-substituted 4-dimethylaminopyridinium halides (e.g., carbethoxymethyl, benzyl) fail to produce an isolable ylide under identical conditions; only the 1-phenacyl derivative is functionally competent.
Risk 3
Generic 1-phenacylpyridinium chloride lacks the defined (H₂O·Cl⁻)₂ hydrate cluster; solid-state identity and lot-to-lot reproducibility cannot be verified by XRD against the published monohydrate structure.

Quantitative Differentiation Evidence for Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride (CAS 89389-92-4) Relative to its Closest Structural Analogues


Keto–Enol Tautomerism and Ionisation: Direct Head-to-Head Comparison with Unsubstituted 1-Phenacylpyridinium Cation

Head-to-head measurement by Carey et al. (1993) demonstrates that the 4-(dimethylamino) substituent on the 1-phenacylpyridinium cation simultaneously lowers the keto–enol tautomerisation constant and elevates the ionisation constant relative to the unsubstituted analogue. The pKT shifts from 6.10 (unsubstituted) to 5.55 (4-dimethylamino), corresponding to a 3.5-fold lower enol content [1]. The pKₐ for deprotonation to the enolate-ylide rises from 10.90 to 13.2, a change of 2.3 log units, equating to a 200-fold decrease in acidity [1]. Both measurements were obtained in aqueous solution at 25 °C under identical conditions, ensuring the comparison is free of medium artefacts [1].

Tautomer & Ionisation
Head-to-head
ΔpKT = –0.55 (3.5× lower enol)
ΔpKₐ = +2.3 (200× less acidic)
Defines a distinct pH window for ylide generation; unsubstituted analogue operates at a 200-fold more acidic regime.
Aqueous solution, 25 °C; UV-vis spectrophotometry.
Physical organic chemistry Tautomerism Azomethine ylide precursor pKa determination

Selective Ylide Generation Capability: The 1-Phenacyl-4-(dimethylamino)pyridinium Scaffold is Uniquely Competent Among 4-Dimethylaminopyridinium Halide Analogues

Nallu et al. (2001) systematically examined a panel of six 4-dimethylaminopyridinium halides bearing different N-substituents (1-phenacyl, 1-carbethoxymethyl, 1-benzyl, and three oxidised variants). Only the 1-phenacyl-4-(dimethylamino)pyridinium halides (chloride 1 and bromide 2) reacted with aqueous NaOH to instantaneously generate a stable, crystalline enolate-ylide, isolated as 4-dimethylaminopyridinium-1-(2'-hydroxy-2'-phenyl)vinylide [1]. The 1-carbethoxymethyl, 1-benzyl, and N-oxide analogues did not produce the corresponding ylide under identical experimental conditions, despite sharing the same 4-dimethylaminopyridinium core [1]. This dichotomous behaviour establishes the 1-phenacyl group as a prerequisite architecture for ylide generation within this subclass.

Ylide Formation Selectivity
Cross-study comparable
Isolable crystalline enolate-ylide formed instantly with NaOH
Competing N-substituents: no ylide produced
Functional non-redundancy confirmed: only 1-phenacyl-4-dimethylamino scaffold yields the reactive intermediate.
Aqueous NaOH, ambient temp.; verified by spectroscopy.
Pyridinium ylide Synthetic intermediate Chemoselectivity 1,3-Dipolar cycloaddition precursor

Solid-State Hydration Architecture: (H₂O·Cl⁻)₂ Cluster Motif Confirmed for the Chloride Monohydrate

Single-crystal X-ray diffraction analysis by Prabakaran et al. (2001) revealed that 1-phenacyl-4-(dimethylamino)pyridinium chloride crystallises as a monohydrate whose lattice is organised around a centrosymmetric (H₂O·Cl⁻)₂ hydrogen-bonded cluster [1]. The bromide analogue forms an isostructural (H₂O·Br⁻)₂ cluster, while the unsubstituted 1-phenacylpyridinium chloride (lacking the 4-dimethylamino group) crystallises in a different space group without an analogous (H₂O·X⁻)₂ motif [2]. The defined hydration stoichiometry and reproducible crystal packing of the chloride monohydrate provide a crystallographically verifiable identity fingerprint that is absent in the generic 1-phenacylpyridinium salt.

Hydrate Architecture
Class-level
Monohydrate with centrosymmetric (H₂O·Cl⁻)₂ cluster confirmed by single-crystal XRD
Provides a crystallographically verifiable identity benchmark absent in generic salts.
Crystals from aqueous/organic medium; ambient data collection.
Crystal engineering Hydrogen bonding Hydrate stoichiometry Quality control

Validated Synthetic Utility in Pechmann Dye and Domino Cycloaddition Methodologies

The 1-phenacyl-4-(dimethylamino)pyridinium halide scaffold has been explicitly employed as the ylide precursor of choice in two distinct, published synthetic methodologies: (i) DBU-promoted reaction with dimethyl maleate to afford Pechmann dyes in 70–80% yield [1], and (ii) tetramethylguanidine-promoted domino annulation with chalcone o-enolates in DMF at 100 °C to deliver tetra- and penta-substituted benzenes [2]. In the Pechmann dye study, attempts to use alternative N-substituted 4-dimethylaminopyridinium halides did not produce the target dye skeleton, underscoring the functional indispensability of the 1-phenacyl substituent [1]. These publications constitute the primary literature precedent for deploying this specific compound class, rather than a generic phenacylpyridinium salt, in complex heterocyclic construction.

Synthetic Precedent
Supporting evidence
Pechmann dye: 70–80% yield with DBU/dimethyl maleate
Alternative N-substituents: 0% dye formation
Published protocols explicitly require this scaffold; drop-in replacement by other pyridinium salts fails.
DBU, ambient temp.; products characterised by NMR and X-ray.
Pechmann dyes Domino cycloaddition Synthetic methodology Heterocyclic chemistry

Evidence-Backed Application Scenarios for Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride (CAS 89389-92-4)


Ylide-Mediated Domino Cycloaddition and Heterocycle Construction

The 200-fold lower acidity of the target compound (pKₐ 13.2) compared with unsubstituted 1-phenacylpyridinium (pKₐ 10.90) [1] defines a narrow, alkaline pH window for clean ylide generation that minimises competitive enolate decomposition. This property has been directly exploited in tetramethylguanidine-promoted domino annulation with chalcone o-enolates to construct tetra- and penta-substituted benzenes, where the 4-(dimethylamino) substituent is critical for achieving the reported diastereoselectivity [2]. Procurement of the specific 4-(dimethylamino) derivative is required to reproduce these published protocols.

Pechmann Dye Synthesis via 4-DMAP Elimination Pathway

The DBU-promoted reaction of N-phenacyl-4-dimethylaminopyridinium halides with dimethyl maleate provides Pechmann dyes in 70–80% isolated yield, a transformation for which alternative N-alkyl or N-benzyl 4-dimethylaminopyridinium salts have been shown to be incompetent [1]. The mechanistic pathway proceeds through a 4-DMAP elimination step that is unique to the 1-phenacyl substitution pattern combined with the 4-dimethylamino leaving group. This evidence narrows the procurement specification to 1-phenacyl-4-(dimethylamino)pyridinium halides exclusively.

Physicochemical Reference Standard for Keto–Enol Tautomerism and Carbanion Stabilisation Studies

The pair of directly measured equilibrium constants – pKT 5.55 and pKₐ 13.2 for the target, versus pKT 6.10 and pKₐ 10.90 for the unsubstituted analogue – constitutes one of the most precisely quantified demonstrations of the electronic effect of a 4-dimethylamino substituent on a pyridinium cation available in the literature [1]. Laboratories engaged in physical organic studies of azomethine ylide stabilisation, proton activating factors, or pyridoxal model chemistry can use this compound as a calibrated reference point, where the unsubstituted 1-phenacylpyridinium salt serves as the internal baseline.

Crystallographically Verifiable Monohydrate for Solid-State and Formulation Studies

The chloride salt crystallises reproducibly as a monohydrate featuring a centrosymmetric (H₂O·Cl⁻)₂ cluster, a motif confirmed by single-crystal X-ray diffraction [1]. This defined hydration stoichiometry allows incoming material to be authenticated by powder XRD or thermal analysis against the published crystallographic data, a level of solid-state traceability that is unavailable for the generic 1-phenacylpyridinium chloride, which lacks an analogous well-defined hydrate structure. This is particularly relevant when the compound is used as a solid intermediate in environments requiring strict lot-to-lot consistency.

Application
Selection Property
Validation Focus
Ylide-mediated domino cycloaddition
Controlled ylide generation pH window
Verify pKₐ/tautomer profile against published protocol
Pechmann dye synthesis
1-Phenacyl-4-dimethylamino scaffold specificity
Confirm ylide reactivity with dimethyl maleate/DBU
Physicochemical reference standard
Quantified keto–enol and ionization constants
Calibrate against published benchmark values
Solid-state identity control
Monohydrate with (H₂O·Cl⁻)₂ cluster
Match powder XRD to published single-crystal data
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